An In-Depth Technical Guide to 4-Phenylbenzylamine Hydrochloride for Advanced Research and Development
An In-Depth Technical Guide to 4-Phenylbenzylamine Hydrochloride for Advanced Research and Development
Executive Summary
4-Phenylbenzylamine hydrochloride is a pivotal chemical intermediate, recognized for its utility as a structural scaffold in organic synthesis and medicinal chemistry. Comprising a biphenyl-methanamine core, this compound serves as a versatile building block for creating more complex molecules with potential therapeutic applications, particularly in the fields of neurological disorders and oncology.[1] This guide provides a comprehensive technical overview of 4-phenylbenzylamine hydrochloride, intended for researchers, chemists, and drug development professionals. It covers the compound's core chemical identity, detailed protocols for its synthesis and analytical quantification, and insights into its applications, grounded in established scientific principles.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.
Nomenclature and Identifiers
The compound is known by several names, which can be a source of confusion. The IUPAC nomenclature provides the most unambiguous identification.
| Identifier | Value | Source |
| IUPAC Name | (4-phenylphenyl)methanamine;hydrochloride | [2] |
| Synonyms | 4-Benzylaniline hydrochloride, [1,1'-Biphenyl]-4-ylmethanamine hydrochloride | [2] |
| CAS Number | 238428-24-5 (for hydrochloride); 712-76-5 (for free base) | [1][2][3] |
| Molecular Formula | C₁₃H₁₄ClN (or C₁₃H₁₃N·HCl) | [2][4] |
| InChIKey | YISSUUJHKDXCTP-UHFFFAOYSA-N | [2] |
Chemical Structure
4-Phenylbenzylamine hydrochloride is the salt formed from the reaction of the primary amine, 4-phenylbenzylamine, with hydrochloric acid. The structure consists of a biphenyl moiety where one phenyl ring is substituted at the 4-position with a methylamine group (-CH₂NH₂), which is protonated in the hydrochloride form.
Caption: Chemical structure of 4-Phenylbenzylamine hydrochloride.
Physicochemical Data Summary
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 219.71 g/mol | [2][4] |
| Appearance | White or pale yellow solid (free base) | [1] |
| Melting Point | 219 °C (hydrochloride) | |
| Melting Point (Free Base) | 48-53 °C | [1][5][6] |
Synthesis and Purification
The synthesis of 4-phenylbenzylamine hydrochloride is typically a two-step process: synthesis of the free amine followed by its conversion to the hydrochloride salt. This ensures higher purity and improved stability.
Rationale for Synthetic Strategy
A common and effective strategy for synthesizing primary amines is the reduction of a corresponding nitrile. This method is often high-yielding and utilizes readily available reducing agents. The subsequent conversion to a hydrochloride salt is a standard procedure that enhances the compound's stability and aqueous solubility by preventing the free amine from undergoing oxidation or reacting with atmospheric carbon dioxide.[7]
Detailed Protocol: Synthesis of 4-Phenylbenzylamine (Free Base) via Nitrile Reduction
This protocol is a representative method based on established chemical principles for the reduction of an aromatic nitrile.
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[8]
-
Precursor Addition: Dissolve 4-biphenylcarbonitrile in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. Rationale: The slow addition at a reduced temperature helps to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. Rationale: This specific quenching procedure (Fieser workup) is crucial for forming a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and washes.
-
Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-phenylbenzylamine free base. Further purification can be achieved by recrystallization or column chromatography.
Detailed Protocol: Conversion to 4-Phenylbenzylamine Hydrochloride
-
Dissolution: Dissolve the purified 4-phenylbenzylamine free base in a minimal amount of anhydrous diethyl ether.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) to the stirred amine solution.[8] Rationale: The use of an ethereal HCl solution prevents the introduction of water, which could affect the purity and crystalline nature of the final product.
-
Precipitation: The hydrochloride salt will immediately precipitate as a white solid.
-
Collection and Drying: Collect the precipitate by vacuum filtration, wash the solid with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum to yield pure 4-phenylbenzylamine hydrochloride.
Workflow Diagram: Synthesis and Salt Formation
Caption: General workflow for synthesis and hydrochloride salt formation.
Analytical Characterization and Quality Control
Robust analytical methods are essential to confirm the identity, purity, and concentration of the synthesized compound.
Rationale for Analytical Method Selection
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[9] For a primary amine like 4-phenylbenzylamine, a reversed-phase C18 column is typically used. While the biphenyl system provides a UV chromophore, pre-column derivatization with a fluorophoric or a strongly UV-absorbing agent can be employed to significantly enhance detection sensitivity and selectivity, which is particularly useful for trace-level analysis.[9]
Protocol: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a starting point for method development, adapted from established methods for similar primary amines.[8][9]
-
Standard Preparation: Accurately prepare a stock solution of 4-phenylbenzylamine hydrochloride reference standard in methanol (e.g., 1 mg/mL). Create a series of working standards by serial dilution to generate a calibration curve covering the expected sample concentration range.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection. Rationale: This is a critical step to remove particulates that can damage the HPLC column and interfere with the analysis.[9]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the biphenyl chromophore (e.g., ~254 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 35 °C) to ensure reproducible retention times.[9]
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample by interpolating its peak area from the calibration curve.
Workflow Diagram: HPLC Analysis
Caption: General experimental workflow for HPLC analysis.
Structural Elucidation by Spectroscopic Methods
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the carbon-hydrogen framework. Expected signals would include aromatic protons of the two distinct phenyl rings, a characteristic singlet for the benzylic (-CH₂) protons, and a broad signal for the amine (-NH₃⁺) protons.
-
FTIR: Fourier-Transform Infrared spectroscopy can identify functional groups. Key expected frequencies include a broad absorption for the N-H stretch of the amine salt (2400-2800 cm⁻¹) and characteristic C=C stretching absorptions for the aromatic rings (~1600 and 1450-1500 cm⁻¹).[8]
Applications in Research and Drug Development
4-Phenylbenzylamine hydrochloride is not typically an active pharmaceutical ingredient itself but rather a crucial starting material.
Role as a Key Synthetic Intermediate
The primary amine functionality of 4-phenylbenzylamine makes it an excellent nucleophile for a wide range of chemical reactions. It is widely used in the synthesis of more complex organic molecules and serves as a key intermediate for various pharmaceuticals.[1] For example, it can be used to synthesize:
-
Amides, through reaction with carboxylic acids or their derivatives.
-
Substituted amines, through reductive amination or N-alkylation.
-
Ureas and thioureas, through reactions with isocyanates and isothiocyanates.
Case Studies in Medicinal Chemistry
The biphenylmethylamine scaffold is present in numerous compounds investigated for therapeutic effects. 4-Phenylbenzylamine has been used in the synthesis of:
-
Asymmetric diamides of glycopeptide antibiotics , modifying existing antibiotics to potentially overcome resistance.[3]
-
Derivatives of daunomycin and carminomycin , which are classes of chemotherapy agents.[3]
-
Novel antagonists for G protein-coupled receptors , such as the lysophosphatidic acid (LPA₁) receptor, which is a target for treating systemic sclerosis and fibrosis.[10]
Logical Pathway: From Intermediate to Therapeutic Candidate
Caption: Role of 4-Phenylbenzylamine HCl in a drug discovery pipeline.
Safety and Handling
GHS Hazard Information
It is imperative to handle this compound with appropriate precautions as indicated by its GHS classification.
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][11] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][11] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][11] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
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- 712-76-5(4-PHENYLBENZYLAMINE) Product Description - ChemicalBook.
- 4-Phenylbenzylamine 97 712-76-5 - Sigma-Aldrich.
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- (4-(p-tolyloxy)phenyl)methanamine hydrochloride - ChemBK.
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- Investigational Compound Technical Guide: 4,4-Diphenylbutylamine Hydrochloride - Benchchem.
- Lead generation from N-[benzyl(4-phenylbutyl)
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